4-(Iodomethyl)cyclopentene
Description
4-(Iodomethyl)cyclopentene is a halogenated cyclopentene derivative characterized by an iodomethyl (-CH₂I) substituent at the 4-position of the cyclopentene ring.
Properties
IUPAC Name |
4-(iodomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPUPVSIWQTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376690 | |
| Record name | 4-(iodomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83528-59-0 | |
| Record name | 4-(iodomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 4-(Iodomethyl)cyclopentene typically involves the introduction of the iodomethyl group onto a cyclopentene scaffold. The synthetic strategies can be broadly categorized into:
- Halogenation of cyclopentene derivatives
- Intramolecular cyclization involving organolithium intermediates
- Substitution reactions on pre-functionalized cyclopentene derivatives
Each approach varies in reagents, conditions, and yields, and is chosen based on the availability of starting materials and desired purity.
Halogenation via Iodomethylation of Cyclopentene Derivatives
One classical approach involves the functionalization of a cyclopentene derivative bearing a suitable leaving group (e.g., a hydroxymethyl or a halomethyl group) followed by substitution with iodine.
General method: Starting from 4-(hydroxymethyl)cyclopentene or 4-(chloromethyl)cyclopentene, treatment with iodine sources such as iodine monochloride or N-iodosuccinimide (NIS) in the presence of a base or under photochemical conditions can yield this compound.
Purification: The reaction mixture is typically purified by flash silica gel chromatography using petroleum ether and ethyl acetate mixtures as eluents, yielding the product as a colorless oil with yields reported around 70-85% in related halogenation reactions.
Example: Although direct preparation details of this compound are limited in standard literature, analogous iodomethylations in cyclopentene systems have been performed using NIS and DIAD (diisopropyl azodicarboxylate) at low temperatures (-78 °C) to achieve selective substitution.
Intramolecular Carbolithiation Route
A more sophisticated and selective method involves the use of organolithium chemistry to form the cyclopentene ring and introduce the iodomethyl substituent simultaneously.
Key step: Lithium-iodine exchange on a (Z)-1-iodo-4,4,5-trimethyl-1,5-hexadiene precursor generates a vinyllithium intermediate that undergoes 5-exo-trig intramolecular ring closure to form a sterically congested cyclopentene ring with the iodomethyl substituent.
Advantages: This method allows for high regio- and stereoselectivity and is useful in synthesizing complex cyclopentene derivatives, including pheromone analogs.
Research findings: The Journal of Organic Chemistry reports this method as a concise route to such cyclopentenes, where the intramolecular carbolithiation is the key transformation step.
Substitution on Pre-formed Cyclopentene Scaffolds
Another approach involves preparing cyclopentene derivatives with a suitable leaving group at the 4-position and performing nucleophilic substitution with iodide ions.
Typical procedure: 4-(chloromethyl)cyclopentene or 4-(bromomethyl)cyclopentene can be reacted with sodium iodide in acetone (Finkelstein reaction) to substitute the halogen with iodine.
Reaction conditions: This reaction is generally carried out under reflux conditions for several hours, followed by standard extraction and purification.
Yields and purity: This method is straightforward and scalable, often providing good yields (60-90%) of this compound with high purity after chromatographic purification.
Data Table Summarizing Preparation Methods
Supporting Research Findings and Spectral Data
Spectral Consistency: The purified this compound typically appears as a colorless oil with spectral data (NMR, IR) consistent with literature values for similar compounds.
Purification: Flash silica gel chromatography using petroleum ether and ethyl acetate mixtures is the standard purification method, ensuring removal of side products and unreacted starting materials.
Safety and Handling: The compound is classified under hazardous materials due to the iodine content and requires appropriate handling and shipping precautions.
Chemical Reactions Analysis
4-(Iodomethyl)cyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki–Miyaura coupling reaction, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed examples of these reactions are less common in the literature.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclopropane derivatives when reacted with carbenes.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and zinc-copper couple for cyclopropanation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Table 1: Summary of Chemical Reactions
| Reaction Type | Example Product | Key Reagents |
|---|---|---|
| Substitution | Cyclopentylmethanol | Sodium hydroxide |
| Reduction | Cyclopentylmethane | Lithium aluminum hydride |
| Oxidation | Cyclopentanone | Potassium permanganate |
Organic Synthesis
4-(Iodomethyl)cyclopentene serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for constructing complex molecular architectures.
Biological Studies
In biological research, this compound is utilized to investigate biochemical pathways involving halogenated organic molecules. Its derivatives have shown potential in anticancer applications by inhibiting receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
Case Study: Anticancer Activity
A series of derivatives derived from this compound demonstrated significant antiproliferative activity against AXL+ cancer cells. Modifications to the cyclopentane ring enhanced selectivity and potency, indicating promising avenues for drug development.
Antimicrobial Research
Cyclopentanoids, including derivatives of this compound, have been studied for their antimicrobial properties. Certain derivatives exhibit activity against resistant bacterial strains, suggesting their potential as new antibiotic candidates.
Table 2: Summary of Biological Activities
| Application Area | Activity Description | Example Findings |
|---|---|---|
| Anticancer | Inhibition of receptor tyrosine kinases | Sub-μM activity against AXL+ cells |
| Antimicrobial | Activity against resistant bacterial strains | Significant efficacy observed |
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methodologies, including radical cycloaddition reactions. These synthetic routes allow for the generation of various derivatives that can be further modified to enhance biological activity.
Table 3: Synthesis Routes for Derivatives
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Radical Cycloaddition | 73% | Efficient formation of cyclopentanes |
| Gem-Diborylation | 91% | High stereocontrol in product formation |
| Nucleophilic Substitution | Variable | Dependent on reaction conditions |
Mechanism of Action
The mechanism by which 4-(Iodomethyl)cyclopentene exerts its effects in chemical reactions involves the formation of reactive intermediates. For example, in the Simmons–Smith reaction, the compound forms a cyclopropane ring through the interaction with a zinc-copper couple and diiodomethane . The iodine atom in the compound acts as a leaving group, facilitating the formation of new bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
The table below compares key physicochemical parameters of 4-(Iodomethyl)cyclopentene with its analogs:
Notes:
- The C-I bond’s polarizability (vs. C-Br or C-Cl) may facilitate oxidative addition in catalytic cycles, as seen in Heck or Suzuki couplings .
Halogenated Cyclopentenes
- 4-(Bromomethyl)cyclopentene : Widely used in alkylation reactions due to the C-Br bond’s moderate reactivity. For example, it participates in SN2 substitutions with nucleophiles like amines or thiols .
- This compound : Expected to exhibit faster oxidative addition in palladium-catalyzed cross-couplings (e.g., Stille or Negishi reactions) compared to bromo analogs. However, its thermal instability (due to weaker C-I bonds) may require low-temperature conditions .
Non-Halogenated Cyclopentenes
- 4-Methylcyclopentene : Primarily serves as a model compound for studying ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions. Its lack of electron-withdrawing groups limits electrophilic reactivity .
- 4-Phenylcyclopentene : The phenyl group stabilizes the cyclopentene ring via conjugation, making it a precursor for aromatic heterocycles or ligands in asymmetric catalysis .
Stability and Steric Effects
- Thermal Stability : The iodomethyl substituent likely reduces thermal stability compared to methyl or bromo analogs. Cyclopentene derivatives with bulky groups (e.g., phenyl) exhibit higher decomposition temperatures due to resonance stabilization .
- Steric Hindrance : The -CH₂I group introduces steric hindrance comparable to -CH₂Br but greater than -CH₃. This may influence regioselectivity in cycloaddition reactions or catalyst accessibility in metal-mediated processes .
Biological Activity
4-(Iodomethyl)cyclopentene is a halogenated cyclopentene derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula C6H9I and features a cyclopentene ring with an iodomethyl group at the 4-position. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Cytotoxicity
The cytotoxic effects of halogenated compounds have been documented in several studies. For example, certain iodomethyl derivatives have demonstrated significant cytotoxicity in cancer cell lines, indicating that this compound may also possess similar properties. The mechanism often involves the induction of apoptosis and disruption of cellular functions through reactive oxygen species (ROS) generation .
Study on Structural Analogues
A study focused on various halogenated cyclopentene derivatives highlighted their potential as anticancer agents. The research showed that these compounds could inhibit cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The study concluded that the presence of halogen atoms was crucial for enhancing biological activity .
Toxicological Assessment
Another investigation assessed the toxicity of halogenated cyclopentenes, including this compound. The findings revealed that while these compounds exhibited promising biological activities, they also posed risks regarding cytotoxicity, necessitating careful evaluation before therapeutic application .
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of Nucleophiles : The iodomethyl group can react with nucleophiles in biological systems, potentially leading to modified biomolecules.
- Generation of Reactive Species : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger cell death pathways.
- Interaction with Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, suggesting a possible pathway for this compound's action.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially present | TBD | Alkylation, ROS generation |
| 4-(Bromomethyl)cyclopentene | Moderate | 15 µM | Alkylation, enzyme inhibition |
| Cyclopentenediones | Strong | 10 µM | Apoptosis induction, ROS generation |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-(iodomethyl)cyclopentene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves iodination of cyclopentene derivatives. A common approach is the radical-initiated addition of iodine to cyclopentene precursors under controlled temperatures (e.g., 0–25°C) using catalysts like ruthenium-based systems . Optimization requires monitoring reaction kinetics via gas chromatography (GC) and adjusting solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions. Pre-purification of reactants and inert atmosphere setup (e.g., N₂ or Ar) are critical to avoid iodine sublimation and byproduct formation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of iodination and ring puckering effects (e.g., coupling constants for cyclopentene ring protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and detect intermediates during degradation studies .
- Infrared (IR) Spectroscopy : Identification of C-I stretching vibrations (~500–600 cm⁻¹) and ring deformation modes .
Advanced Research Questions
Q. What computational methods are suitable for predicting the puckering inversion barrier and vibrational spectra of this compound?
- Methodological Answer : High-level ab initio methods (e.g., MP2/cc-pVTZ) or density functional theory (DFT) with B3LYP functionals can model the equilibrium structures (planar C₂ vs. puckered Cₛ conformers) and calculate inversion barriers. Scaling factors (0.95–0.98) are applied to harmonic vibrational frequencies to match experimental IR/Raman spectra . For dynamic puckering analysis, molecular dynamics (MD) simulations with explicit solvent models are recommended .
Q. How can thermodynamic parameters (ΔH, ΔG, equilibrium constants) for reactions involving this compound be derived experimentally and theoretically?
- Methodological Answer :
-
Experimental : Calorimetry (e.g., DSC) to measure enthalpy changes during iodination or decomposition. Gas-phase thermochemistry data from NIST databases can validate experimental results .
-
Theoretical : Group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for standard entropy) enable estimation of thermodynamic properties for intermediates like cyclopentyl acetate. Compare calculated vs. experimental equilibrium conversions (see Table 1 ) .
Table 1 : Comparison of Experimental and Theoretical Conversions in Cyclopentene-Derived Reactions
Reaction Step Experimental Conversion (%) Theoretical Conversion (%) Relative Error (%) Addition-esterification 92.3 ± 1.5 94.1 1.9 Transesterification 87.6 ± 2.1 89.2 1.8
Q. How should researchers resolve contradictions between theoretical predictions and experimental data in cyclopentene derivative reactions?
- Methodological Answer : Systematic error analysis is critical:
Identify Assumptions : Theoretical models often assume ideal conditions (e.g., pure reactants, no solvent effects). Validate group contribution parameters against experimental datasets .
Quantify Uncertainties : Use error propagation formulas for thermodynamic calculations (e.g., ±5% for heat capacity estimations).
Iterative Refinement : Adjust computational models (e.g., inclusion of solvation effects in DFT) to align with observed kinetics. For example, discrepancies in equilibrium constants may arise from unaccounted catalyst deactivation .
Methodological Best Practices
- Data Validation : Cross-reference NIST thermochemical data with experimental results to ensure consistency.
- Computational Reproducibility : Archive computational input files (e.g., Gaussian .gjf files) and apply IUPAC-recommended naming conventions for reproducibility .
- Critical Literature Review : Prioritize studies with transparent error reporting (e.g., Yursha and Kabo’s isomerization thermodynamics ) and avoid uncorroborated datasets.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
